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Compound of Interest

Compound Name: 4-Chloro-7-methoxyquinazoline

Cat. No.: B1591868 Get Quote

An In-Depth Technical Guide to 4-Chloro-7-methoxyquinazoline: Synthesis, Properties, and

Applications in Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 4-Chloro-7-methoxyquinazoline
(CAS No. 55496-52-1), a pivotal heterocyclic intermediate in medicinal chemistry. We delve

into its fundamental physicochemical properties, outline a validated synthetic methodology, and

explore its critical role as a scaffold in the development of targeted therapeutics, particularly

kinase inhibitors. This document is intended for researchers, scientists, and drug development

professionals, offering field-proven insights into the strategic application of this versatile

building block.

Introduction: The Strategic Importance of the
Quinazoline Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, renowned for its ability to

form the structural basis of numerous biologically active compounds. Its rigid, bicyclic aromatic

structure provides an ideal framework for the precise spatial orientation of functional groups,

enabling targeted interactions with biological macromolecules. Within this class, 4-Chloro-7-
methoxyquinazoline stands out as a key synthetic intermediate. The chlorine atom at the 4-

position serves as an excellent leaving group, facilitating nucleophilic substitution reactions—

the cornerstone of building molecular diversity. This reactivity is the primary reason for its

extensive use in constructing libraries of compounds for drug discovery, most notably in the

pursuit of potent and selective enzyme inhibitors.
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The methoxy group at the 7-position is not merely a passive substituent. It significantly

influences the molecule's electronic properties and can form crucial hydrogen bonds or van der

Waals interactions within the active site of a target protein. This strategic substitution pattern is

a recurring motif in a number of kinase inhibitors, where it contributes to binding affinity and

selectivity.[1] This guide will elucidate the synthesis and practical applications of this high-value

intermediate.

Physicochemical and Structural Data
A thorough understanding of a compound's physical and chemical properties is fundamental to

its application in synthesis and drug design. The key properties of 4-Chloro-7-
methoxyquinazoline are summarized below.

Property Value Reference

CAS Number 55496-52-1 [2][3][4]

Molecular Formula C₉H₇ClN₂O [2]

Molecular Weight 194.62 g/mol [2]

Appearance Solid [5]

Purity >95% (Typical) [3]

Storage Temperature 2-8°C, Inert atmosphere [5][6]

Synthesis of 4-Chloro-7-methoxyquinazoline: A
Validated Protocol
The synthesis of 4-chloro-substituted quinazolines is most reliably achieved through the

chlorination of the corresponding 4-hydroxyquinazoline (or its tautomer, quinazolin-4-one). This

transformation is a critical step that activates the C4 position for subsequent derivatization.

Synthetic Workflow Overview
The following diagram illustrates a common and effective two-step synthetic route starting from

commercially available 2-amino-4-methoxybenzoic acid.
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2-Amino-4-methoxybenzoic Acid +
Formamide (HCONH₂)

Step 1: Cyclization
(Heat, ~180°C)

Reagents

7-Methoxyquinazolin-4(3H)-one
(Intermediate)

Forms

Step 2: Chlorination
(POCl₃ or SOCl₂ with DMF cat.)

Reactant

4-Chloro-7-methoxyquinazoline
(Final Product)

Yields

Click to download full resolution via product page

Caption: A typical synthetic route to 4-Chloro-7-methoxyquinazoline.

Step-by-Step Experimental Protocol
Step 1: Synthesis of 7-Methoxyquinazolin-4(3H)-one

Rationale: This step involves a condensation and cyclization reaction. Formamide serves as

both a reactant (source of the N1 and C2 atoms of the quinazoline ring) and a solvent at high

temperatures. The amino group of the starting material acts as a nucleophile, attacking the

formamide carbon, which ultimately leads to ring closure.

Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-

methoxybenzoic acid (1 equivalent) and formamide (10-15 equivalents).

Heat the mixture to 180-190°C and maintain for 4-6 hours. The reaction progress can be

monitored by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature. A solid precipitate should

form.

Pour the mixture into cold water and stir vigorously.

Collect the solid product by vacuum filtration, wash thoroughly with water to remove

residual formamide, and dry under vacuum. The resulting solid is 7-methoxyquinazolin-

4(3H)-one.

Step 2: Synthesis of 4-Chloro-7-methoxyquinazoline

Rationale: The conversion of the 4-oxo group to a 4-chloro group is a critical activation step.

Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent commonly

used for this transformation. A catalytic amount of N,N-dimethylformamide (DMF) is often

added to form the Vilsmeier reagent in situ, which is the active electrophilic species that

facilitates the reaction.[7]

Procedure:

To a flask containing 7-methoxyquinazolin-4(3H)-one (1 equivalent), carefully add

phosphorus oxychloride (POCl₃, 5-10 equivalents) under an inert atmosphere (e.g.,

nitrogen or argon).

Add a catalytic amount of DMF (0.1 equivalents).

Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring by TLC until the

starting material is consumed.

Cool the reaction mixture to room temperature and then slowly and carefully pour it onto

crushed ice with vigorous stirring to quench the excess POCl₃. Caution: This quenching is
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highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume

hood.

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or

dilute sodium hydroxide solution until the pH is ~7-8. A solid precipitate will form.

Collect the crude product by vacuum filtration, wash with cold water, and dry.

Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl

acetate/hexane) to yield pure 4-Chloro-7-methoxyquinazoline.

Applications in Drug Discovery: A Scaffold for
Kinase Inhibitors
4-Chloro-7-methoxyquinazoline is a cornerstone intermediate for synthesizing a class of

drugs known as Tyrosine Kinase Inhibitors (TKIs).[8] Tyrosine kinases are enzymes that play a

crucial role in cellular signaling pathways that control cell growth, proliferation, and

differentiation. Dysregulation of these kinases is a hallmark of many cancers, making them

prime therapeutic targets.[9]

The 4-chloro position is readily displaced by anilines and other nitrogen-containing

nucleophiles to install the pharmacophores necessary for binding to the ATP pocket of kinases

like the Epidermal Growth Factor Receptor (EGFR).[10] While many clinically approved drugs

like Gefitinib and Erlotinib feature a 6,7-dimethoxy substitution pattern, the underlying synthetic

strategy and biological principle are directly analogous.[8][9]

Role in Targeting the EGFR Signaling Pathway
The EGFR signaling pathway is a critical driver in many non-small-cell lung cancers (NSCLC).

[10] Inhibitors based on the quinazoline scaffold function as ATP-competitive inhibitors,

preventing the autophosphorylation of the receptor and blocking downstream signaling

cascades.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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